methyl 2-({[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate
Description
Methyl 2-({[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a tetrahydropyran (THP) ring substituted at the 4-position with a 4-methoxyphenyl group. The THP moiety is linked via a carbonyl-amino bridge to a 5-methyl-1,3-thiazole ring, which is further functionalized with a methyl ester at the 4-position. Key structural features include:
- Tetrahydro-2H-pyran core: A six-membered oxygen ring providing conformational stability.
- Thiazole-carboxylate moiety: Contributes to hydrogen bonding and electronic diversity.
The molecular formula is inferred as C₁₉H₂₃N₃O₆S (calculated molecular weight: ~421.07 g/mol). Detailed physicochemical data (e.g., melting point, solubility) are unavailable in the provided evidence.
Properties
Molecular Formula |
C19H22N2O5S |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
methyl 2-[[4-(4-methoxyphenyl)oxane-4-carbonyl]amino]-5-methyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C19H22N2O5S/c1-12-15(16(22)25-3)20-18(27-12)21-17(23)19(8-10-26-11-9-19)13-4-6-14(24-2)7-5-13/h4-7H,8-11H2,1-3H3,(H,20,21,23) |
InChI Key |
MKIQSKVOGAHEIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2(CCOCC2)C3=CC=C(C=C3)OC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Nitrile Hydrolysis
Sulfuric acid (6–90% v/v) at 100–150°C converts the nitrile to the carboxylic acid. This method, adapted from thiazole carboxylic acid synthesis, avoids unstable intermediates and achieves yields >85%. Optimal conditions include:
-
Acid concentration : 50% H₂SO₄
-
Temperature : 120°C
-
Reaction time : 6 hours
The resulting 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid is purified via recrystallization from ethyl acetate.
Preparation of Methyl 2-Amino-5-methyl-1,3-thiazole-4-carboxylate
The thiazole core is constructed using a Hantzsch thiazole synthesis. Thiourea reacts with methyl 2-chloroacetoacetate in ethanol under reflux to form the aminothiazole ester.
Reaction Optimization
-
Solvent : Ethanol (reflux, 4 hours)
-
Yield : 78–82%
-
Purification : Column chromatography (silica gel, hexane/ethyl acetate 3:1)
Amide Coupling via Acid Chloride Intermediate
The tetrahydropyran carboxylic acid is activated as an acid chloride using thionyl chloride (SOCl₂) in dichloromethane (DCM). The acid chloride reacts with the aminothiazole ester in the presence of a base.
Coupling Conditions
Table 1: Solvent and Base Effects on Coupling Yield
| Solvent | Base | Yield (%) |
|---|---|---|
| DMF | NaHCO₃ | 85.8 |
| THF | Triethylamine | 64.9 |
| Acetonitrile | Diisopropylethylamine | 63.0 |
DMF with NaHCO₃ maximizes yield due to improved solubility and mild basicity.
Alternative Pathways and Challenges
Direct Oxidation of Hydroxymethyl Intermediate
A patent route for tetrahydropyrrolothiazoles suggests oxidizing a hydroxymethyl group to the carboxylic acid using HNO₃/H₂SO₄. However, this method risks over-oxidation of the methoxyphenyl group and is less efficient (yield ~67.5%) compared to nitrile hydrolysis.
Esterification Considerations
If the carboxylic acid is synthesized before esterification, methanol with catalytic H₂SO₄ (Fischer esterification) achieves >90% conversion. However, this adds a step, making the acid chloride route more efficient.
Industrial Scalability and Cost Analysis
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Several studies have indicated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to methyl 2-({[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate have been evaluated against various cancer cell lines. Notably, thiazole-integrated analogues demonstrated effective growth inhibition in human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) .
- A related study highlighted that thiazole-containing compounds exhibit selective cytotoxicity towards cancer cells while sparing normal cells, suggesting their potential as targeted therapies .
- Antimicrobial Properties :
-
Neuropharmacological Effects :
- The compound's structural characteristics suggest potential neuroprotective effects. Thiazole derivatives have been studied for their ability to modulate neurotransmitter systems and exhibit anticonvulsant properties. For example, certain thiazole compounds demonstrated significant activity in reducing seizure frequency in animal models .
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of methyl 2-({[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Comparative Structural and Molecular Data
Functional Group Analysis
- Oxygen-Ring Systems: The target compound’s THP ring (C₅H₉O) contrasts with the pyran-cyano system in and the chromenone (oxygen-containing fused ring) in . THP offers greater conformational flexibility than rigid chromenones. The pyridinone-butanoyl group in introduces hydrogen-bonding capacity via its hydroxyl group, absent in the target’s methoxyphenyl-THP.
- Heterocyclic Cores: Thiazole vs. Thiophene: The target’s thiazole (N,S-heterocycle) may exhibit stronger dipole interactions compared to ’s thiophene (S-heterocycle) . Pyrazolo-Pyrimidine vs.
- Substituent Effects: The 4-methoxyphenyl group in the target enhances lipophilicity (logP ~3.5 estimated) compared to ’s pyridinone (logP ~1.8 estimated due to hydroxyl group) . Fluorine substituents in increase electronegativity and metabolic resistance, absent in the target.
Q & A
Basic: What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis involves multi-step protocols, typically starting with the preparation of the tetrahydro-2H-pyran-4-carboxylic acid core (e.g., via cyclocondensation of substituted aldehydes and ketones under acidic conditions) . Subsequent coupling with the thiazole-4-carboxylate moiety requires activating agents like EDCI or DCC in anhydrous solvents (e.g., DCM or DMF) at 0–25°C to minimize side reactions. Key steps include:
- Step 1: Formation of the tetrahydro-2H-pyran-4-carbonyl chloride using thionyl chloride or oxalyl chloride .
- Step 2: Amide coupling with 2-amino-5-methyl-1,3-thiazole-4-carboxylate derivatives under inert atmosphere .
- Step 3: Final esterification with methanol in the presence of catalytic sulfuric acid .
Critical Factors:
- Solvent Choice: Polar aprotic solvents (DMF) improve solubility but may require rigorous drying.
- Temperature: Exothermic reactions (e.g., acyl chloride formation) demand controlled cooling to prevent decomposition.
- Yield Optimization: Pilot trials with varying equivalents of coupling reagents (1.2–2.0 eq.) are recommended to balance cost and efficiency.
Advanced: How can conflicting spectroscopic data (e.g., NMR, IR) for this compound be resolved?
Methodological Answer:
Discrepancies in spectral data often arise from:
- Tautomerism: The thiazole ring’s amino group may exhibit dynamic behavior in solution, leading to split signals in -NMR. Use variable-temperature NMR (VT-NMR) in DMSO-d to observe coalescence temperatures .
- Crystallographic vs. Solution-State Data: Single-crystal X-ray diffraction (SCXRD) provides definitive structural validation, resolving ambiguities in NOESY or COSY correlations .
- IR Stretching Modes: Overlapping carbonyl peaks (amide vs. ester) can be differentiated via deuterium exchange experiments or computational frequency calculations (DFT/B3LYP) .
Example Workflow:
Acquire high-resolution mass spectrometry (HRMS) to confirm molecular formula.
Compare experimental -NMR shifts with DFT-predicted values (e.g., Gaussian 16) .
Use 2D NMR (HSQC, HMBC) to assign ambiguous proton environments .
Basic: What purification strategies are effective for isolating this compound?
Methodological Answer:
- Chromatography: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves polar byproducts. For non-polar impurities, silica gel column chromatography with ethyl acetate/hexane (3:7) is effective .
- Recrystallization: Optimize solvent pairs (e.g., ethanol/water) by solubility testing at 25°C and 60°C. Slow cooling enhances crystal purity .
- Yield vs. Purity Trade-offs: Preparative TLC is suitable for small-scale purification (<100 mg), while flash chromatography scales to 10 g with minimal loss .
Advanced: What computational approaches predict the compound’s bioactivity and binding modes?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to simulate interactions with kinase domains (e.g., CDK2 or EGFR) based on structural analogs . Key parameters:
- Grid Box Size: 25 ų centered on the ATP-binding pocket.
- Scoring Functions: MM-GBSA for binding free energy refinement.
- QSAR Modeling: Train models with datasets of thiazole derivatives’ IC values against cancer cell lines. Descriptors include logP, topological polar surface area (TPSA), and H-bond donor counts .
- MD Simulations: GROMACS or NAMD for 100-ns trajectories to assess protein-ligand stability under physiological conditions (310 K, 1 atm) .
Advanced: How does the compound’s stereochemistry impact its pharmacological profile?
Methodological Answer:
- Chiral Centers: The tetrahydro-2H-pyran ring’s chair conformation influences steric interactions with target proteins. Synthesize enantiomers via chiral auxiliaries (e.g., Evans’ oxazolidinones) and compare IC values .
- Epimerization Risks: Monitor pH during synthesis (pH >7 accelerates racemization at the amide bond). Circular dichroism (CD) spectroscopy quantifies enantiomeric excess (ee) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
